4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is a heterocyclic compound that incorporates a pyrazolo[1,5-a]pyridine moiety fused with a thiophene ring
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Other related compounds have shown inhibitory activity against CDK2, a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . In the context of CDK2 inhibition, these compounds may interact with the kinase to disrupt its function .
Biochemical Pathways
Related compounds have been shown to impact purine biochemical reactions . Pyrazolo[1,5-a]pyrimidines are purine analogs and have valuable properties as antimetabolites in these reactions .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cell lines . This suggests that 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide may also have potential cytotoxic effects.
Action Environment
The photophysical properties of related compounds can be tuned, suggesting that light exposure could potentially influence their behavior .
Preparation Methods
The synthesis of 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the thiophene and carboxamide groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to facilitate the reactions .
Chemical Reactions Analysis
4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and thiophene-based molecules. Compared to these, 4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
4-methyl-N-pyrazolo[1,5-a]pyridin-5-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9-6-12(18-8-9)13(17)15-10-3-5-16-11(7-10)2-4-14-16/h2-8H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPPNDVNIQIFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.